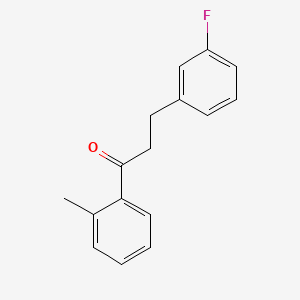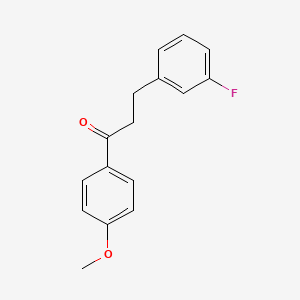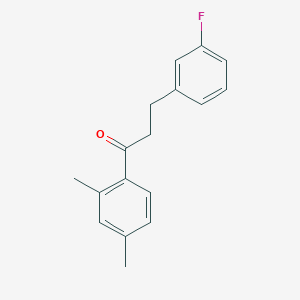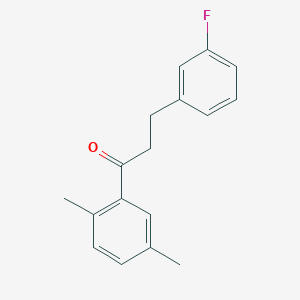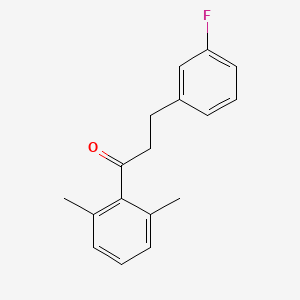
Cyclohexyl 2-(4-fluorophenyl)ethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclohexyl 2-(4-fluorophenyl)ethyl ketone” is a chemical compound with the molecular formula C15H19FO . It belongs to the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of “Cyclohexyl 2-(4-fluorophenyl)ethyl ketone” is represented by the formula C15H19FO . The exact mass of the compound is 234.14200 .Physical And Chemical Properties Analysis
The boiling point of “Cyclohexyl 2-(4-fluorophenyl)ethyl ketone” is 332.5ºC at 760 mmHg . The flash point is 165.6ºC , and the density is 1.069g/cm³ .Applications De Recherche Scientifique
Synthesis and Derivative Formation : Cyclohexyl ketones, including those similar to Cyclohexyl 2-(4-fluorophenyl)ethyl ketone, are often used in the synthesis of various organic compounds. For instance, trifluoroethyl cyclohexyl ketone has been prepared for the synthesis of 3,3,3-trifluoropropionic and 4,4,4-trifluoro-2-ketobutyric acids (Wakselman & Tordeux, 1982).
Development of Pharmaceutical Derivatives : Research has been conducted on the development of ketamine derivatives using similar compounds. A study focused on the synthesis of a novel ketamine derivative, which highlights the potential pharmaceutical applications of cyclohexyl ketones (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Use in Organic Reactions on Semiconductor Surfaces : The reaction of unsaturated ketones on semiconductor surfaces has been studied, providing insights into the selectivity and competition of organic reactions on these surfaces. This research can have implications for the use of cyclohexyl ketones in electronic materials and devices (Wang, Mui, Musgrave, & Bent, 2002).
Chemical Synthesis and Structure Analysis : Cyclohexyl ketones are also used in the synthesis and structural analysis of various organic compounds. Studies have focused on the synthesis of compounds like cyclohex-2-enones and the analysis of their mesomorphic properties, demonstrating the utility of these ketones in creating complex organic structures (Bezborodov, Dabrowski, Sasnovski, & Dziaduszek, 1997).
Potential in Detection Technologies : Research has explored the use of conjugated polymers for the selective detection of cyclic ketones like cyclohexanone. This technology could be applied in the detection of plasticized explosives, demonstrating another application of cyclohexyl ketones (Cox, Müller, & Swager, 2011).
Catalysis and Reaction Mechanisms : The use of cyclohexyl ketones in catalysis has been studied, with research focusing on their role in reactions like Michael additions and transfer hydrogenations. This underscores the importance of these ketones in various catalytic processes (Tateiwa & Hosomi, 2001).
Safety And Hazards
Safety precautions for handling “Cyclohexyl 2-(4-fluorophenyl)ethyl ketone” include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be handled under inert gas and stored away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
1-cyclohexyl-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALHEVJFCFBOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644609 |
Source


|
| Record name | 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-(4-fluorophenyl)ethyl ketone | |
CAS RN |
898768-92-8 |
Source


|
| Record name | 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


